molecular formula C3H8ClNO2S B1601310 3-Chloropropane-1-sulfonamide CAS No. 35578-28-0

3-Chloropropane-1-sulfonamide

Cat. No. B1601310
CAS RN: 35578-28-0
M. Wt: 157.62 g/mol
InChI Key: QMSSNRWVQWLVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropropane-1-sulfonamide (3-CPS) is a synthetic compound that has been used in a variety of scientific experiments and applications. It is a colorless, odorless, crystalline solid that is soluble in water and alcohols. It is mainly used in the synthesis of organic compounds, as an intermediate in the production of pharmaceuticals, and in the production of dyes and pigments. 3-CPS is also used as a reagent in biochemical and physiological studies.

Scientific Research Applications

  • Synthesis of Other Organosulfur Compounds

    • Field : Organic & Biomolecular Chemistry
    • Application : Sulfonimidates, which can be synthesized from 3-Chloropropane-1-sulfonamide, have been used as intermediates to access other important organosulfur compounds .
    • Method : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents .
    • Results : The synthesis of sulfonimidates has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time .
  • Building Blocks for Therapeutic Molecules

    • Field : Medicinal Chemistry
    • Application : Sulfonamides, which can be synthesized from 3-Chloropropane-1-sulfonamide, are a major building block for many therapeutic molecules .
    • Method : The synthesis of sulfonamides involves the reaction of 4-nitrobenzenesulfonylchloride and L-tryptophan precursors .
    • Results : A novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), was synthesized and characterized by X-ray crystallographic analysis and spectroscopic methods .
  • Computational Studies of New Sulfonamide Compounds

    • Field : Computational Chemistry
    • Application : Sulfonamides have been used in computational studies to understand their structure and properties .
    • Method : The synthesis of a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), was carried out from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors. The slow evaporation method was used to form single crystals of the named compound from a methanolic solution .
    • Results : The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis). The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .
  • Pharmaceutical Applications

    • Field : Pharmacology
    • Application : Sulfonamides have shown a wide range of biological activities like antibacterial, antiviral, diuretic, hypo-glycemic, anticancer, anti-inflammatory and recently anti-covid-19 .
    • Method : Various pharmacological activities of sulfonamide conjugates have been studied over the last few decades .
    • Results : These applications have paved the way for the continuous search and design of new drug formulations based on this class of compounds .
  • Synthesis of Sulfonamide through an Indirect Method

    • Field : Organic Chemistry
    • Application : A novel method for the synthesis of sulfonamides has been developed that avoids contamination of the product and eliminates the need for purification .
    • Method : The synthesis of a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), was carried out from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors. The slow evaporation method was used to form single crystals of the compound from a methanolic solution .
    • Results : The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis). The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .
  • Anti-COVID-19 Applications

    • Field : Virology
    • Application : Sulfonamides have recently been studied for their potential anti-COVID-19 activities .
    • Method : Various pharmacological activities of sulfonamide conjugates have been studied over the last few decades .
    • Results : These applications have paved the way for the continuous search and design of new drug formulations based on this class of compounds .

properties

IUPAC Name

3-chloropropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSSNRWVQWLVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545065
Record name 3-Chloropropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropropane-1-sulfonamide

CAS RN

35578-28-0
Record name 3-Chloropropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloropropane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-Chloropropane-1-sulfonamide
Reactant of Route 3
3-Chloropropane-1-sulfonamide
Reactant of Route 4
3-Chloropropane-1-sulfonamide
Reactant of Route 5
3-Chloropropane-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
3-Chloropropane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.